molecular formula C13H16O2 B14323873 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one CAS No. 108293-75-0

1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one

Cat. No.: B14323873
CAS No.: 108293-75-0
M. Wt: 204.26 g/mol
InChI Key: HLXLQLCYELHBNQ-UHFFFAOYSA-N
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Description

1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one is a substituted acetophenone derivative featuring a phenyl ring with three distinct substituents: a methoxy group at position 2, a methyl group at position 5, and a propenyl (allyl) group at position 2. The acetyl group (ethanone) is attached to the aromatic ring, making this compound a key intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

108293-75-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(2-methoxy-5-methyl-3-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C13H16O2/c1-5-6-11-7-9(2)8-12(10(3)14)13(11)15-4/h5,7-8H,1,6H2,2-4H3

InChI Key

HLXLQLCYELHBNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)OC)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one typically involves the reaction of 2-methoxy-5-methyl-3-(prop-2-en-1-yl)benzaldehyde with an appropriate reagent to introduce the ethan-1-one group. Common reagents used in this synthesis include acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and catalysts but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-en-1-yl groups may play a role in binding to receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-methoxy group in the target compound may sterically hinder electrophilic substitution compared to 4-methoxy analogues like 1-(4-methoxyphenyl)ethan-1-one .
  • Propenyl Reactivity : The propenyl group at position 3 differentiates it from allyl-substituted compounds in (e.g., 4-(prop-2-en-1-yl)phenyl acetate), which are used in fragrance synthesis. This group may enable Diels-Alder reactions or radical polymerizations .

Physicochemical and Computational Data

  • Melting Points : The target compound’s melting point is unreported, but analogues range from 137°C () to >200°C () depending on substituent polarity and crystallinity .
  • DFT Studies: highlights the use of density functional theory (DFT) to predict reactivity in sulfonyl-containing ethanones, suggesting similar computational approaches could model the target compound’s electronic properties .

Pharmacological and Industrial Relevance

  • Anti-Ulcer Activity: Piperidine-linked ethanones () show histamine receptor affinity, but the target compound’s lack of basic nitrogen may redirect its bioactivity toward cyclooxygenase (COX) inhibition .
  • Catalytic Applications : Sulfonyl- and thiadiazole-containing derivatives () are used in Ru(II) catalysis; the propenyl group in the target compound could stabilize metal complexes .

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